Cas no 152575-66-1 (BMY 45778)

BMY 45778 structure
Nome do Produto:BMY 45778
BMY 45778 Propriedades químicas e físicas
Nomes e Identificadores
-
- Acetic acid,2-[3-(4,5-diphenyl[2,4'-bioxazol]-5'-yl)phenoxy]-
- 2-[3-[4-(4,5-diphenyl-1,3-oxazol-2-yl)-1,3-oxazol-5-yl]phenoxy]acetic acid
- BMY 45778
- [3-(4,5-Diphenyl[2,4'-bioxazol]-5'-yl)phenoxy]aceticacid
- Tocris-1442
- 2-[3-[4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid
- BMY-045778
- BMY45778
- [3-(4,5-DIPHENYL[2,4'-BIOXAZOL]-5'-YL)PHENOXY]ACETIC ACID
- AC-36435
- DTXSID10165073
- CS-0029177
- J-008933
- 2-[3-[4-[4,5-di(phenyl)-1,3-oxazol-2-yl]-1,3-oxazol-5-yl]phenoxy]acetic acid
- NCGC00025165-01
- HMS3267L06
- HMS3412B13
- Bmy-45778
- 152575-66-1
- [3-[4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid
- SR-01000597565-1
- Acetic acid, 2-[3-(4,5-diphenyl[2,4'-bioxazol]-5'-yl)phenoxy]-
- CHEMBL125569
- GTPL1963
- 9KN2XYY2XA
- Q27075405
- (3-(4,5-Diphenyl(2,4'-bioxazol)-5'-yl)phenoxy)acetic acid
- (3-(4-(4,5-Diphenyl-2-oxazolyl)-5-oxazolyl)phenoxy)acetic acid
- SCHEMBL674739
- EX-A7580
- AKOS024456600
- 2-(3-(4,5-diphenyl-[2,4'-bioxazol]-5'-yl)phenoxy)acetic acid
- L000136
- BRD-K84895041-001-01-6
- [3-(4,5-diphenyl-2,4'-bi-1,3-oxazol-5'-yl)phenoxy]acetic acid
- CHEBI:51544
- SR-01000597565
- 2-[3-(4,5-Diphenyl[2,4'-bioxazol]-5'-yl)phenoxy]acetic acid
- HMS3676B13
- Acetic acid, (3-(4,5-diphenyl(2,4'-bioxazol)-5'-yl)phenoxy)-
- HY-108565
- DA-71602
- BRD-K84895041-001-02-4
- GLXC-04711
- 2-(3-(4-(4,5-di(phenyl)-1,3-oxazol-2-yl)-1,3-oxazol-5-yl)phenoxy)acetic acid
- DTXCID1087564
- (3-(4,5-diphenyl-2,4'-bi-1,3-oxazol-5'-yl)phenoxy)acetic acid
- BMY 45778?
- G78345
-
- Inchi: InChI=1S/C26H18N2O5/c29-21(30)15-31-20-13-7-12-19(14-20)24-23(27-16-32-24)26-28-22(17-8-3-1-4-9-17)25(33-26)18-10-5-2-6-11-18/h1-14,16H,15H2,(H,29,30)
- Chave InChI: DSRSEEYZGWTODH-UHFFFAOYSA-N
- SMILES: C1(C2=C(C3C=CC=CC=3)OC(C3=C(C4=CC=CC(OCC(O)=O)=C4)OC=N3)=N2)C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 438.12200
- Massa monoisotópica: 438.122
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 33
- Contagem de Ligações Rotativas: 7
- Complexidade: 636
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 5
- Superfície polar topológica: 98.6Ų
Propriedades Experimentais
- Densidade: 1.298
- Ponto de ebulição: 659.9°C at 760 mmHg
- Ponto de Flash: 352.9°C
- Índice de Refracção: 1.617
- PSA: 98.59000
- LogP: 5.79400
BMY 45778 Informações de segurança
- Número de transporte de matérias perigosas:NONH for all modes of transport
- Condição de armazenamento:room temp
BMY 45778 Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7882-10mg |
BMY 45778 |
152575-66-1 | 98% | 10mg |
¥3096.00 | 2023-09-09 | |
TRC | B596418-10mg |
BMY 45778 |
152575-66-1 | 10mg |
$ 844.00 | 2023-04-18 | ||
TRC | B596418-2.5mg |
BMY 45778 |
152575-66-1 | 2.5mg |
$ 224.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-361127A-50 mg |
BMY 45778, |
152575-66-1 | 50mg |
¥5,558.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-361127A-50mg |
BMY 45778, |
152575-66-1 | 50mg |
¥5558.00 | 2023-09-05 | ||
A2B Chem LLC | AD51529-25mg |
BMY 45778 |
152575-66-1 | ≥99%(HPLC) | 25mg |
$388.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7882-50mg |
BMY 45778 |
152575-66-1 | 98% | 50mg |
¥12525.00 | 2023-09-09 | |
A2B Chem LLC | AD51529-5mg |
BMY 45778 |
152575-66-1 | ≥99%(HPLC) | 5mg |
$138.00 | 2024-04-20 | |
A2B Chem LLC | AD51529-50mg |
BMY 45778 |
152575-66-1 | ≥99%(HPLC) | 50mg |
$692.00 | 2024-04-20 | |
TRC | B596418-25mg |
BMY 45778 |
152575-66-1 | 25mg |
$ 1745.00 | 2023-04-18 |
BMY 45778 Literatura Relacionada
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
152575-66-1 (BMY 45778) Produtos relacionados
- 2169371-40-6((3-methyl-1-pentyl-1H-pyrazol-4-yl)methanesulfonamide)
- 1261888-77-0(3-Bromo-5-(3-methoxycarbonylphenyl)phenol)
- 1261919-95-2(5-(3-Hydroxymethylphenyl)-3-trifluoromethoxyphenol)
- 2138369-91-0(1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione)
- 97570-31-5(5-Pyrimidineacetaldehyde, 2-amino-4,6-dichloro-)
- 759455-28-2(6-bromo-8-cyclopentyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one)
- 1091383-39-9(1-(4-fluorophenyl)-N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylcyclopropane-1-carboxamide)
- 748163-14-6(2-chloro-4-(trifluoromethoxy)benzenesulfonyl Chloride)
- 1261766-93-1(2-(5-Amino-2-(trifluoromethoxy)benzoyl)pyridine)
- 66560-05-2(N-(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl-6-phenyl-1,3,5-triazine-2,4-diamine)
Fornecedores recomendados
atkchemica
(CAS:152575-66-1)BMY 45778

Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito